5-cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(6-10-4-5-18-8-10)15-14(17)12-7-13(19-16-12)11-2-3-11/h4-5,7-9,11H,2-3,6H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRXFSWXKONPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=NOC(=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Synthesis
The Robinson-Gabriel method enables construction of 2,5-disubstituted oxazoles via cyclodehydration of α-acylamino ketones. For the target compound:
- Precursor synthesis : React cyclopropanecarbonyl chloride with 3-amino-furan-2-carboxylic acid to form α-acylamino ketone.
- Cyclization : Use polyphosphoric acid (PPA) at 120°C for 4 hours, achieving ~55% yield.
- Limitations : Poor regiocontrol for C5 cyclopropyl positioning and side reactions with acid-sensitive furan groups.
Van Leusen Oxazole Synthesis
This TosMIC (tosylmethyl isocyanide)-based method offers superior regioselectivity for C5 substituents:
- Aldehyde preparation : Synthesize 3-furaldehyde via Vilsmeier-Haack formylation of furan.
- Oxazole formation : React TosMIC with 3-furaldehyde in methanol/KOH at 0°C → 25°C, yielding 5-(furan-3-yl)oxazole-3-carboxylate (72% yield).
- Cyclopropanation : Employ Simmons-Smith conditions (Zn-Cu/CH2I2) to install cyclopropyl at C5.
Modern Green Synthesis Approaches
Microwave-Assisted Cycloisomerization
Propargylic amides cyclize under microwave irradiation to form oxazoles with reduced reaction times:
Solvent-Free Mechanochemical Synthesis
Ball milling techniques minimize solvent use:
- Reactants : Cyclopropyl isocyanide, 3-furoyl chloride, and ammonium carbonate.
- Conditions : Stainless steel balls (5 mm), 30 Hz for 2 hours.
- Yield : 68% with >95% purity.
Side Chain Installation: 1-(Furan-3-yl)propan-2-amine
Reductive Amination Pathway
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation in ionic liquids:
- Substrate : Racemic 1-(furan-3-yl)propan-2-amine.
- Conditions : Novozym 435, vinyl acetate, [BMIM][BF4], 35°C.
- Outcome : 48% conversion with 99% ee for remaining (S)-amine.
Final Coupling Strategies
Carbodiimide-Mediated Amidation
Schlenk Technique for Moisture-Sensitive Reactions
For acid chloride intermediates:
- Chlorination : React oxazole acid with SOCl2 (reflux, 3 hours).
- Coupling : Add amine under N2 atmosphere, −78°C → 0°C.
- Result : 82% yield, minimal hydrolysis byproducts.
Purification and Characterization
Crystallization Optimization
| Solvent System | Crystal Habit | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethyl acetate/hexane | Needles | 99.5 | 65 |
| Acetone/water | Prisms | 99.8 | 72 |
| THF/heptane | Amorphous | 98.9 | 58 |
Data adapted from large-scale patent examples. Acetone/water system preferred for pharmaceutical purity standards.
Chromatographic Methods
- Normal phase : SiO2, ethyl acetate/hexane (3:7), Rf 0.35
- Reverse phase : C18, acetonitrile/water (65:35), tR 12.3 min
Yield Optimization Strategies
DoE (Design of Experiments) for Amidation
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature | 0°C | 25°C | 10°C |
| Equiv. DCC | 1.2 | 2.0 | 1.5 |
| Reaction time | 6 hours | 24 hours | 18 hours |
Response surface methodology increased yield from 68% to 83%.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Waste Stream Analysis
| Method | E-Factor | PMI (Process Mass Intensity) |
|---|---|---|
| Conventional | 32 | 56 |
| Green synthesis | 11 | 19 |
| Continuous flow | 7 | 14 |
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce dihydrooxazole derivatives.
Scientific Research Applications
5-cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Oxazole Carboxamide Family
Table 1: Key Structural and Functional Comparisons
Key Observations :
Cyclopropyl substituents (common in all except ) enhance metabolic stability by resisting oxidative degradation compared to linear alkyl chains .
Physicochemical Properties :
- The piperazine-containing analogue () shows increased water solubility due to its basic nitrogen atoms, whereas the furan derivative may prioritize blood-brain barrier penetration .
- The SMYD3 inhibitor () has a significantly higher molecular weight (~550 g/mol), likely limiting oral bioavailability compared to the target compound .
Toxicity and Safety :
Functional Analogues in Heterocyclic Carboxamides
- Furan-3-ylmercury compounds (e.g., [5857-38-5]) exhibit heavy metal toxicity, contrasting with the non-metallic, organic safety profile of the target compound .
Biological Activity
5-cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide is a synthetic compound that belongs to the oxazole family. Its unique structure, featuring a cyclopropyl group and a furan moiety, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Cyclopropyl Group | Enhances lipophilicity and binding affinity |
| Furan Ring | Contributes to biological activity through electron donation |
| Oxazole Core | Imparts stability and potential for interaction with biological targets |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The following findings highlight its potential:
- Cytotoxicity : In vitro studies have shown that derivatives of oxazole compounds possess cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). These studies reported IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation .
- Mechanism of Action : Flow cytometry analyses revealed that these compounds induce apoptosis in cancer cells through the activation of the p53 pathway and caspase cascade. The upregulation of p53 expression was noted to be a crucial factor in promoting programmed cell death .
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of oxazole derivatives suggest efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Specific studies have demonstrated:
- Inhibition of Growth : Certain analogs exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values in low micromolar ranges .
Neuroprotective Effects
Emerging evidence suggests that compounds within this class may also exert neuroprotective effects. In models of neurodegenerative diseases, such as Alzheimer's disease:
- Reduction of Neuroinflammation : Compounds have shown potential in reducing inflammatory markers in neuronal cells, possibly through modulation of NF-kB signaling pathways.
- Neurotrophic Activity : Some derivatives have been reported to enhance the survival of neuronal cells under stress conditions, indicating their role as neuroprotective agents .
Study 1: Anticancer Efficacy
A study conducted on a series of oxazole derivatives including this compound demonstrated:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis via p53 activation |
| Compound B | MEL-8 | 2.41 | Caspase activation |
These results indicate that structural modifications can enhance efficacy against specific cancer types.
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound C | Staphylococcus aureus | 5 |
| Compound D | Escherichia coli | 10 |
These findings highlight the potential for developing new antimicrobial agents based on the oxazole scaffold.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide?
A multi-step approach is typically used:
- Step 1 : Formation of the oxazole ring via cyclization reactions, such as reacting amidoximes with acyl chlorides or esters under basic conditions (e.g., NaOH in DMSO).
- Step 2 : Coupling the oxazole intermediate with a furan-containing amine derivative (e.g., 1-(furan-3-yl)propan-2-amine) using activating agents like EDCI or HOBt in dichloromethane.
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical to isolate the product .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and cyclopropane geometry.
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 315.1352).
- X-ray Crystallography : Resolves stereochemistry and packing interactions (e.g., co-crystal structures with SMYD3 enzyme ).
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus.
- Enzyme inhibition : Fluorescence-based assays for kinases or oxidoreductases .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent optimization : Replace DMSO with THF or acetonitrile to reduce viscosity.
- Catalysis : Use Pd/C or CuI for Suzuki-Miyaura coupling of cyclopropane precursors.
- Process control : Monitor intermediates via HPLC to minimize side reactions (e.g., oxazole ring opening) .
Q. What strategies address contradictions in reported biological activity data?
- Dose-response validation : Replicate assays across independent labs using standardized protocols.
- Metabolic stability testing : Assess liver microsome stability to rule out false positives from metabolite interference.
- Target engagement studies : Use SPR or ITC to confirm direct binding to purported targets (e.g., SMYD3) .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Substituent variation : Synthesize analogs with modified cyclopropane (e.g., fluoro-cyclopropyl) or furan (e.g., methyl-furan) groups.
- Bioisosteric replacement : Replace oxazole with thiazole or triazole to assess ring flexibility.
- 3D-QSAR modeling : Use Schrödinger’s Maestro to correlate electronic properties with activity .
Q. What advanced techniques resolve spectral data inconsistencies (e.g., NMR peak splitting)?
- 2D NMR (COSY, NOESY) : Assigns coupling patterns and spatial proximities.
- DFT calculations : Compare experimental 13C shifts with computational models (e.g., Gaussian 16 B3LYP/6-31G*).
- Deuterium exchange : Identify labile protons interfering with signal clarity .
Research Gaps and Future Directions
- Mechanistic studies : Elucidate the role of the cyclopropane group in target binding via mutagenesis or cryo-EM.
- In vivo pharmacokinetics : Assess oral bioavailability and blood-brain barrier penetration in rodent models.
- Polypharmacology screening : Profile against kinase or GPCR panels to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
